2-Chloro-4-(2,4-difluorophenyl)-1-butene
Description
2-Chloro-4-(2,4-difluorophenyl)-1-butene is a halogenated aliphatic compound featuring a chloro-substituted butene chain and a 2,4-difluorophenyl aromatic ring.
Properties
IUPAC Name |
1-(3-chlorobut-3-enyl)-2,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2/c1-7(11)2-3-8-4-5-9(12)6-10(8)13/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGYRHQPVVXVBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=C(C=C(C=C1)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252440 | |
| Record name | 1-(3-Chloro-3-buten-1-yl)-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951893-40-6 | |
| Record name | 1-(3-Chloro-3-buten-1-yl)-2,4-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloro-3-buten-1-yl)-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2,4-difluorophenyl)-1-butene typically involves the chlorination and fluorination of a butene precursor. One common method includes the reaction of 2,4-difluorophenyl magnesium bromide with 1-chlorobut-2-yne, followed by a reduction step to yield the desired product. The reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(2,4-difluorophenyl)-1-butene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Addition Reactions: The double bond in the butene moiety can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Addition: Halogens (e.g., bromine) in inert solvents like carbon tetrachloride.
Oxidation: Potassium permanganate or osmium tetroxide in aqueous solutions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Major Products Formed:
Substitution: 2-Hydroxy-4-(2,4-difluorophenyl)-1-butene or 2-Amino-4-(2,4-difluorophenyl)-1-butene.
Addition: 2,3-Dibromo-4-(2,4-difluorophenyl)butane.
Oxidation: 2,3-Epoxy-4-(2,4-difluorophenyl)butane.
Reduction: 2-Chloro-4-(2,4-difluorophenyl)butane.
Scientific Research Applications
2-Chloro-4-(2,4-difluorophenyl)-1-butene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2,4-difluorophenyl)-1-butene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for these targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Comparisons
2-Chloro-4-(2-chlorophenyl)but-1-ene (CAS 731772-00-2)
- Structure : Similar backbone but replaces fluorine atoms with chlorine on the phenyl ring.
Physical Properties :
Property 2-Chloro-4-(2-chlorophenyl)but-1-ene Inferred for 2-Chloro-4-(2,4-difluorophenyl)-1-butene Molecular Formula C₁₀H₁₀Cl₂ C₁₀H₉ClF₂ Molar Mass (g/mol) 201.09 ~187.03 (lower due to F vs. Cl substitution) Density (g/cm³) 1.159 Likely lower (fluorine’s lower atomic weight) Boiling Point (°C) 258.8 Expected to be lower (weaker van der Waals forces) Chemical Reactivity : The chloro-substituted analog may exhibit slower nucleophilic substitution rates compared to the difluorophenyl variant due to chlorine’s lower electronegativity and larger atomic size. Fluorine’s strong electron-withdrawing effect could enhance electrophilic reactivity in the difluoro compound .
2-Chloro-4-(2,4-difluorophenyl)thiazole
- Structure : Replaces the butene chain with a thiazole ring.
- Key Differences :
- The thiazole ring introduces aromaticity and heteroatoms (N, S), enhancing π-π stacking and hydrogen-bonding capabilities, which are critical in drug-receptor interactions.
- Thiazoles generally exhibit higher thermal stability and lower volatility compared to alkenes like 1-butene derivatives .
Biological Activity
2-Chloro-4-(2,4-difluorophenyl)-1-butene is a halogenated organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 2-Chloro-4-(2,4-difluorophenyl)-1-butene includes a butene backbone substituted with chlorine and difluorophenyl groups. This unique configuration imparts distinct chemical properties that influence its interactions with biological targets.
The biological activity of 2-Chloro-4-(2,4-difluorophenyl)-1-butene is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. These interactions can lead to:
- Antimicrobial Effects : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways essential for microbial growth.
- Anticancer Properties : It potentially induces apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-Chloro-4-(2,4-difluorophenyl)-1-butene, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Chloro-4-nitrophenol | Chlorinated aromatic | Antimicrobial properties |
| 2,4-Dichlorophenoxyacetic acid | Herbicide | Plant growth regulation |
| 2-Chloro-4-(3,5-difluorophenyl)-1-butene | Chlorinated aromatic | Antimicrobial and anticancer properties |
The presence of both chlorine and difluorophenyl groups in 2-Chloro-4-(2,4-difluorophenyl)-1-butene enhances its reactivity compared to other compounds, allowing for specific interactions that contribute to its biological activity.
Case Studies and Research Findings
Recent studies have highlighted the promising biological activities of 2-Chloro-4-(2,4-difluorophenyl)-1-butene:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial effects against both gram-positive and gram-negative bacteria. Minimum inhibitory concentrations (MICs) have been reported in the low micromolar range, demonstrating its potential as an antimicrobial agent .
- Anticancer Potential : In vitro studies have shown that 2-Chloro-4-(2,4-difluorophenyl)-1-butene can inhibit the growth of various cancer cell lines. The mechanism involves inducing cell cycle arrest and apoptosis through modulation of key signaling pathways .
- Toxicity Assessments : Evaluations on normal mammalian cell lines indicate that while the compound is effective against pathogens, it exhibits low cytotoxicity, suggesting a favorable therapeutic index for potential drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
